3-Nitrothiophene

Vue d'ensemble

Description

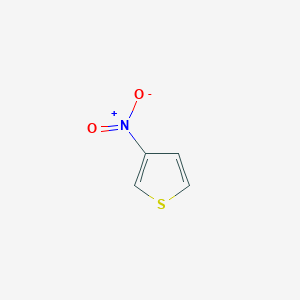

3-Nitrothiophene is a chemical compound with the molecular formula C4H3NO2S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .

Synthesis Analysis

The synthesis of thiophene derivatives, including 3-Nitrothiophene, often involves heterocyclization of various substrates . A recent study highlighted the synthesis of 3-nitro-N-aryl/alkylthiophen-2-amines from the reaction of α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol in the presence of K2CO3 in refluxing ethanol .Molecular Structure Analysis

The molecular structure of 3-Nitrothiophene has been studied using methods such as X-ray diffraction and density functional theory calculations . The crystal structure of the compound consists of two planar rings, the indole ring and the substituted thiophene ring .Chemical Reactions Analysis

3-Nitrothiophene can participate in various chemical reactions. For instance, nitrofuran compounds, which are prodrugs, can be activated via reduction by type I oxygen-insensitive nitroreductases . In E. coli, they are activated via reduction by 2 type I oxygen-insensitive nitroreductases, NfsA and NfsB .Applications De Recherche Scientifique

Molecular Structure Analysis : The microwave spectrum of 3-Nitrothiophene has been extensively studied, revealing details about its rotational transitions and ground state rotational constants, demonstrating the molecule's planarity (Isvén, Ralowski, & Liunggren, 1977).

Synthesis of Functionalized Thiophenes : Effective methods have been developed for synthesizing highly functionalized 3-nitrothiophenes. This includes reactions using dipotassium 2-nitro-1,1-ethylyenedithiolate and alpha-chloromethyl ketones, leading to sensitive and selective thiophene formation (Rao & Vasantham, 2009).

One-Pot Synthesis Approaches : A one-pot approach to synthesize 3-nitrothiophene and 3-nitro-2-substituted thiophenes has been developed, utilizing 1,4-dithane-2,5-diol and nitroacetates or nitroalkenes. This method offers regiocontrol and simplifies post-synthetic processing (McNabola et al., 2015).

Electroactive Molecular Materials : Nitro-functionalized oligothiophenes, including those with 3-nitrothiophene units, have been studied for their electroactive properties. These compounds are promising for applications in organic electronic transistors, displaying characteristics such as push-pull systems and intense photoinduced charge transfer (Casado et al., 2003).

Building Blocks for Heterocycles : 3-Nitrothiophene derivatives have been used as building blocks for synthesizing a variety of heterocycles, demonstrating both mechanistic and synthetic interest, particularly in the field of potentially pharmacologically active compounds (Bianchi et al., 2015).

Mécanisme D'action

Target of Action

3-Nitrothiophene primarily targets bacterial nitroreductases, specifically NfsA and NfsB . These enzymes play a crucial role in the bacterial defense mechanism, contributing to the development of novel antibiotics .

Mode of Action

The compound interacts with its targets (NfsA and NfsB) in a unique way. It acts as a pro-drug, requiring activation by these specific bacterial nitroreductases . This interaction leads to significant changes in the bacterial cells, overcoming efflux liability and making the compound potent against wild-type bacteria .

Biochemical Pathways

The affected pathways primarily involve bacterial efflux mechanisms. The compound is engineered to lose its binding to the efflux pump, specifically the Resistance Nodulation and cell Division (RND) pump, AcrAB-TolC . This results in the compound being effective against wild-type and multi-drug resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp .

Pharmacokinetics

Comprehensive platforms like ADMETlab 3.0 and admetSAR3.0 can be used to predict these properties for a more detailed understanding.

Result of Action

The molecular and cellular effects of 3-Nitrothiophene’s action are profound. The compound is bactericidal and efficacious in a mouse thigh infection model . It has been found to be potent on wild-type and multi-drug resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Nitrothiophene. For instance, the reactivity of nitro-thiophene derivatives with electron and oxygen radicals has been studied, indicating that the nature of the sulfur reagent makes an essential impact on reaction selectivity

Safety and Hazards

Propriétés

IUPAC Name |

3-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S/c6-5(7)4-1-2-8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPCFXFCVTUAID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10231621 | |

| Record name | Thiophene, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitrothiophene | |

CAS RN |

822-84-4 | |

| Record name | 3-Nitrothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of the nitro group influence the reactivity of 3-nitrothiophene?

A1: The nitro group, being strongly electron-withdrawing, activates the thiophene ring towards nucleophilic aromatic substitution (SNAr) reactions. [, , , , ] This activation is particularly pronounced at the 2- and 5-positions of the thiophene ring due to resonance stabilization of the negative charge in the intermediate. [, , ]

Q2: Can you elaborate on the SNAr reactions of 3-nitrothiophene?

A2: 3-Nitrothiophene readily undergoes SNAr reactions with various nucleophiles like amines (piperidine, pyrrolidine, morpholine), alkoxides (methoxide, thiophenoxide), and thiolates. [, , , , , , ] The nature and position of substituents on both the nucleophile and the thiophene ring can significantly impact reaction rates and pathways. [, , , ]

Q3: Are there other notable reactions of 3-nitrothiophene besides SNAr?

A3: Yes, 3-nitrothiophene can undergo ring-opening reactions under certain conditions. This ring-opening can lead to the formation of versatile nitrobutadienic building blocks, useful for synthesizing various heterocyclic systems. [] Additionally, thermal 6π electrocyclization of these intermediates provides access to ring-fused nitrobenzenes, effectively demonstrating a ring-enlargement strategy. []

Q4: How does 3-nitrothiophene behave in the presence of strong bases?

A4: Strong bases can deprotonate the 2-position of 3-nitrothiophene, generating a carbanion stabilized by the nitro group. [, , , ] This carbanion can then react with electrophiles, offering a route for further functionalization of the thiophene ring.

Q5: What is known about the Meisenheimer complexes of 3-nitrothiophene derivatives?

A5: Studies have investigated the formation and stability of Meisenheimer complexes formed by the reaction of 2-methoxy-3-nitrothiophene with nucleophiles like methoxide. [, , ] These studies shed light on the influence of substituents on the stability and reactivity of these intermediates.

Q6: What is the molecular formula and weight of 3-nitrothiophene?

A6: The molecular formula of 3-nitrothiophene is C4H3NO2S, and its molecular weight is 129.13 g/mol.

Q7: Are there any characteristic spectroscopic features of 3-nitrothiophene?

A7: Yes, 3-nitrothiophene displays characteristic peaks in various spectroscopic techniques. For instance, its infrared (IR) spectrum shows strong absorptions due to the nitro group (asymmetric and symmetric stretching) and the thiophene ring. [, ] The 1H and 13C nuclear magnetic resonance (NMR) spectra provide valuable information about the electronic environment and connectivity of the atoms in the molecule. [, ]

Q8: Can you provide examples of how 3-nitrothiophene is used as a starting material in organic synthesis?

A8: The versatility of 3-nitrothiophene as a building block is evident in the synthesis of various heterocyclic systems. For example, it serves as a precursor to thieno[2,3-b]pyrazines, potential bioisosteres for quinoxaline derivatives exhibiting reverse transcriptase inhibition. [] Additionally, it plays a key role in the preparation of imidazo[1,5-d]thieno[2,3-b][1,4]-thiazine derivatives, investigated as potential receptor ligands. []

Q9: What are some effective methods for synthesizing 3-nitrothiophene?

A9: While 3-nitrothiophene itself might not be commercially available, its precursor, methyl 3-aminothiophene-2-carboxylate, is readily accessible. [] A straightforward approach involves the decarboxylation of 3-nitrothiophene-2-carboxylic acid, which can be obtained from the commercially available amino ester via diazotization and subsequent Sandmeyer reaction. [, , ] Another method utilizes the reaction of dipotassium 2-nitro-1,1-ethylyenedithiolate with α-chloromethyl ketones, leading to the formation of 3-nitrothiophenes. []

Q10: Has 3-nitrothiophene been explored for its catalytic properties?

A10: While the provided research does not directly address the catalytic properties of 3-nitrothiophene, its derivatives, particularly those forming complexes with transition metals like platinum, palladium, and nickel, have been investigated for their potential in hydrodesulfurization (HDS) reactions. []

Q11: Have computational methods been employed to study 3-nitrothiophene and its reactions?

A11: Yes, computational chemistry plays a significant role in understanding the reactivity of 3-nitrothiophene. Density functional theory (DFT) calculations help elucidate the reaction mechanisms of SNAr reactions involving 3-nitrothiophene derivatives. [, ] These studies provide insights into the nature of transition states, intermediates, and the influence of substituents on reactivity.

Q12: Are there any applications of 3-nitrothiophene in medicinal chemistry?

A13: The research highlights the potential of 3-nitrothiophene derivatives as prodrugs for the controlled release of amine effectors, specifically mechlorethamine (HN2), under hypoxic conditions. [] This strategy involves the design of nitroarylmethyl quaternary ammonium salts, which upon enzymatic or radiolytic reduction, release HN2. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione](/img/structure/B186442.png)

![Benzo[c][2,1]benzoxathiine 6-oxide](/img/structure/B186456.png)